molecular formula C10H18ClNO2 B2986525 Methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride CAS No. 2470279-62-8

Methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride

Cat. No. B2986525
CAS RN: 2470279-62-8
M. Wt: 219.71
InChI Key: QCDLSWBIOBEEDM-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 . It has an average mass of 219.708 Da and a monoisotopic mass of 219.102600 Da .

Scientific Research Applications

Constrained Dipeptide Surrogates

A study by Cluzeau and Lubell (2004) focused on the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. They developed 4-aryl indolizidin-9-one amino acids through a seven-step process involving conjugate addition/reductive amination/lactam cyclization sequences. These compounds serve as novel constrained Ala-Phe dipeptide surrogates for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

Catalysis in Esterification

Shieh, Dell, and Repič (2002) explored the effectiveness of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate. This method is particularly valuable for synthesizing methyl esters containing acid-sensitive functionality (Shieh, Dell, & Repič, 2002).

Aminocarbonylation Reactions

Müller et al. (2005) utilized amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process efficiently produced carboxamides of expected structure in excellent yields, showcasing the versatility of amino acid methyl esters in synthetic organic chemistry (Müller et al., 2005).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in an enantioselective synthesis, highlighting the utility of such compounds in synthesizing complex organic molecules with high stereoselectivity (Lifchits & Charette, 2008).

properties

IUPAC Name

methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h2-3,8-9H,4-7,11H2,1H3;1H/b3-2-;/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDLSWBIOBEEDM-CBKJJBGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC/C=C\CC[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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